molecular formula C15H13NO3 B13010296 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13010296
M. Wt: 255.27 g/mol
InChI Key: VKVZETUOWGDFQR-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a complex organic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction followed by sequential cyclization has been reported as an efficient one-pot synthesis protocol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation are notable techniques employed in the industrial synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzodioxole and benzoxazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H13NO3/c1-2-4-13-11(3-1)16-12(8-17-13)10-5-6-14-15(7-10)19-9-18-14/h1-7,12,16H,8-9H2

InChI Key

VKVZETUOWGDFQR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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